REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=1.CN(CCN(C)C)C.[Li]CCCC.CN(C)[C:28](=O)[O:29]CC.[NH4+].[Cl-]>C(OCC)C.CCCCCC>[CH3:1][C:2]1[S:3][C:4]2[C:28](=[O:29])[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[C:5]=2[CH:6]=1 |f:4.5|
|
Name
|
|
Quantity
|
12.88 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=C(C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
23.4 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
8.76 g
|
Type
|
reactant
|
Smiles
|
CN(C(OCC)=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at −40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature (r.t.)
|
Type
|
STIRRING
|
Details
|
was stirred for 3 h (white precipitate forms)
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −40° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to r.t.
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Resulting mixture
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 10% aqueous solution of NH4Cl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried by anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
WASH
|
Details
|
the residue was washed with methanol
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC2=C(S1)C(C=1C=CC=CC12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |